2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
Description
2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of a fluorine atom, a piperazine ring, and a thiophene ring in its structure suggests potential biological activity and utility in drug design.
Properties
IUPAC Name |
2-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2S2/c1-20-7-9-21(10-8-20)16(14-6-11-24-13-14)12-19-25(22,23)17-5-3-2-4-15(17)18/h2-6,11,13,16,19H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHNIODIHWWXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Derivative: Starting with 4-methylpiperazine, the compound can be reacted with an appropriate alkylating agent to introduce the thiophene ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atom and the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that 2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide may exhibit several pharmacological properties:
- Antimicrobial Activity : The sulfonamide group is well-known for its antibacterial properties. Similar compounds have shown effectiveness against various pathogens by inhibiting bacterial growth through interference with folic acid synthesis .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, possibly through modulation of inflammatory pathways or inhibition of specific enzymes involved in inflammation .
- Anticancer Potential : Preliminary studies suggest that this compound may target kinases or G-protein coupled receptors involved in cancer progression. Its unique structure may enhance binding affinity to these targets, warranting further investigation into its anticancer properties .
Synthesis and Production
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Derivative : The starting material, 4-methylpiperazine, is reacted with an appropriate alkylating agent to introduce the thiophene ring.
- Introduction of the Fluorine Atom : This can be achieved via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
- Sulfonamide Formation : The final step involves reacting the intermediate with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. The presence of the fluorine atom and the piperazine ring may enhance its binding affinity and specificity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Fluorobenzenesulfonamide: Similar structure with a fluorine atom on the benzene ring.
Thiophene-containing sulfonamides: Compounds with a thiophene ring and sulfonamide group.
Uniqueness
The unique combination of a fluorine atom, a piperazine ring, and a thiophene ring in 2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Biological Activity
2-Fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic organic compound notable for its complex structure, which includes a fluorine atom, a piperazine moiety, and a thiophene ring. This compound falls under the class of sulfonamides and has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 383.5 g/mol. The presence of functional groups such as the thiophene and piperazine rings is believed to enhance its biological activity.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity. Its mechanism of action may involve interactions with specific enzymes or receptors, potentially inhibiting their function or modulating their activity. Compounds with similar structures have been shown to target kinases or G-protein coupled receptors, which are vital in cell signaling pathways related to cancer and inflammation.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit promising antimicrobial properties. For example, derivatives with similar functional groups have demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds range from 15.625 to 125 μM, indicating their potential as antimicrobial agents .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| Compound A | S. aureus | 15.625 |
| Compound B | E. faecalis | 62.5 |
| 2-Fluoro-N-(...) | MRSA | TBD |
Anti-inflammatory and Anticancer Potential
The anti-inflammatory properties of this compound may be attributed to its ability to inhibit specific pathways involved in inflammation. In vitro studies have shown that similar compounds can downregulate pro-inflammatory cytokines and inhibit NF-kB signaling pathways. Additionally, anticancer studies reveal that derivatives of sulfonamides can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating p53 expression levels.
Table 2: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound C | MCF-7 | 15.63 |
| Compound D | A549 | TBD |
| 2-Fluoro-N-(...) | HeLa | TBD |
Case Studies
Several case studies highlight the biological activity of compounds similar to this compound:
- Case Study on Antimicrobial Efficacy : A study demonstrated that a related compound effectively inhibited biofilm formation in MRSA at concentrations as low as 0.007 mg/mL, showcasing its potential in treating resistant infections .
- Case Study on Anticancer Activity : In another study, a derivative exhibited cytotoxic effects against MCF-7 cells with an IC50 value comparable to Tamoxifen, indicating its potential as an anticancer agent .
Q & A
Q. How to investigate target engagement in complex cellular environments?
- Methodology : Use cellular thermal shift assays (CETSA) to confirm target binding in lysates. Combine with siRNA knockdown to assess phenotypic rescue. For membrane targets, apply NanoBRET™ technology to monitor real-time interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
